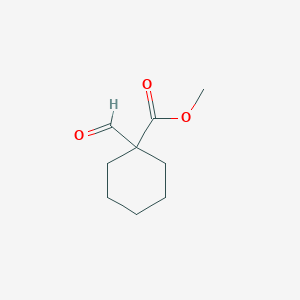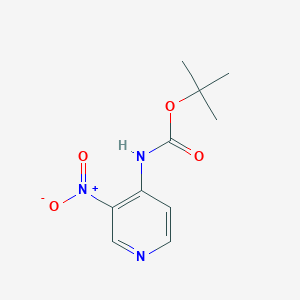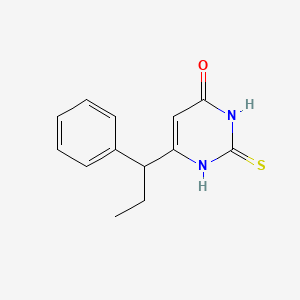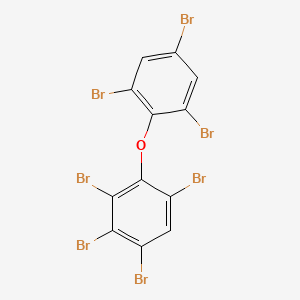
Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-
説明
“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of polybrominated diphenyl ether (PBDE), which are a group of brominated flame retardants . It is a synthetic intermediate used as a building block to prepare various aryl-containing compounds .
Synthesis Analysis
The synthesis of related compounds involves bromination reactions. For example, the synthesis of tetrabromop-xylene involves adding bromine and anhydrous AlBr3 to a reactor, cooling it to 03 ℃, and slowly adding xylene while stirring .Molecular Structure Analysis
The molecular structure of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is complex due to the presence of multiple bromine atoms. The exact structure can be determined using advanced chemical analysis techniques .Chemical Reactions Analysis
“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can undergo various chemical reactions. For instance, 1,2,4,5-Tetrabromobenzene can transform into 1,2,4-tribromobenzene in water .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” can be determined using various analytical techniques. For example, its molecular formula, average mass, and monoisotopic mass can be determined .科学的研究の応用
Electrochemical Properties and Polymer Synthesis
Research has explored the electrochemical and spectral properties of compounds like 1,3,5-tris(aryl)benzenes, which share structural similarities with the compound . These studies have shown that such compounds are electroactive and can undergo electropolymerization, creating thin films on electrode surfaces. The polymers derived from these compounds, particularly those with meta-linkages, exhibit higher conductivity and better stability (Idzik et al., 2010).
Flame Retardancy
Benzene derivatives like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), which are structurally similar to the compound of interest, are commonly used as novel brominated flame retardants. Studies have investigated their thermal decomposition mechanisms, which have implications for understanding their effectiveness and safety in flame retardancy applications (Altarawneh & Dlugogorski, 2014).
Applications in Organic Electronics and Luminescent Materials
Compounds like 1,3,5-tris(4-bromophenyl)benzene, which are structurally related to the benzene derivative , have been used in the synthesis of porous covalent organic polymers (COPs). These COPs exhibit interesting properties like wide color range emissions, making them potentially useful in applications like organic electronics, photocatalysis, and medical imaging (Guo & Cao, 2015).
Direct Hydroxylation of Benzene
Research has also been conducted on the direct hydroxylation of benzene to phenol, which is relevant to the chemistry of similar benzene derivatives. This process involves using catalysts like vanadium-substituted phosphomolybdate, resulting in significant yields of phenol, a critical industrial chemical (Chen, Gao, & Xu, 2008).
Safety and Hazards
“Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” is a type of PBDE, which are known to be harmful to the environment . Therefore, its manufacture, import, use, sale, and offer for sale are regulated . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
将来の方向性
The future directions for the study and use of “Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-” could involve further investigation into its environmental impact, potential health effects, and regulatory measures . Additionally, research into its synthesis and chemical reactions could lead to the development of new materials and applications .
作用機序
Target of Action
Similar compounds, such as polybrominated diphenyl ethers (pbdes), have been known to interact with various cellular and molecular targets, including the androgen receptor .
Mode of Action
It is known that brominated flame retardants like this compound can interact with their targets and induce changes at the molecular level .
Pharmacokinetics
Similar compounds are known to be persistent in the environment and bioaccumulate in organisms, which can affect their bioavailability .
Result of Action
Similar compounds have been associated with various adverse health effects, including endocrine disruption and neurotoxicity .
特性
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDCZVAQPRXHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448655 | |
| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117948-63-7 | |
| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

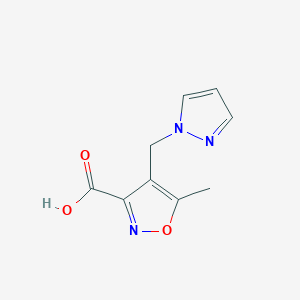
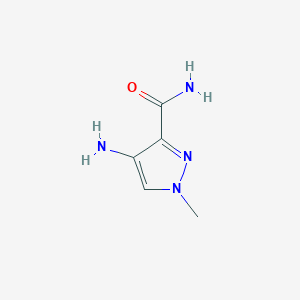
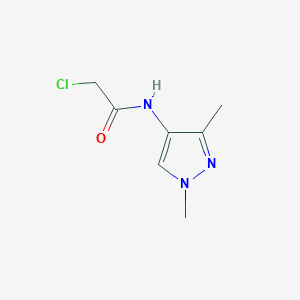
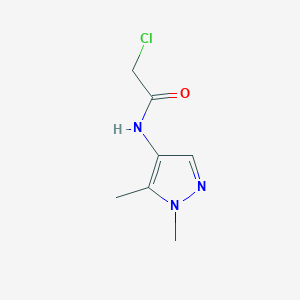
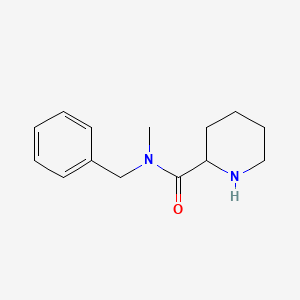
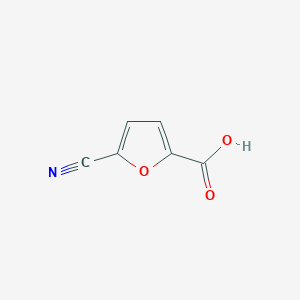
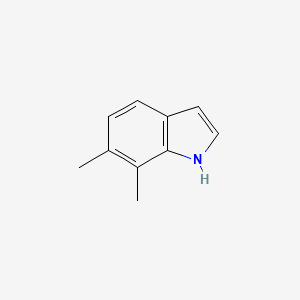
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)
